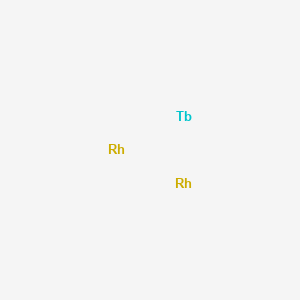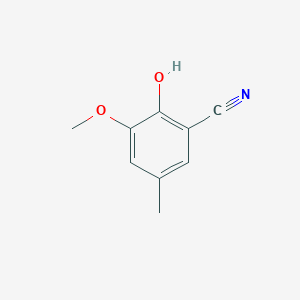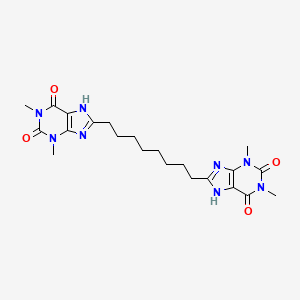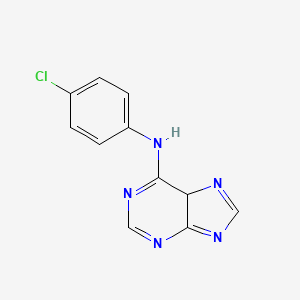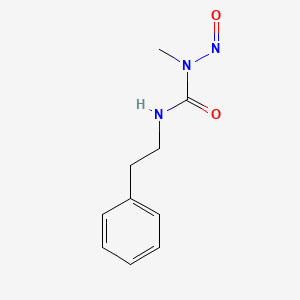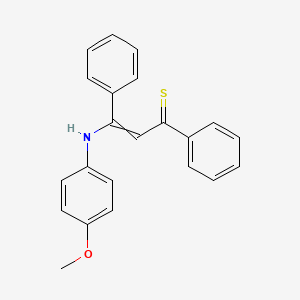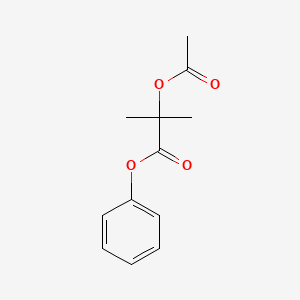
Phenyl 2-(acetyloxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-(acetyloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a 2-(acetyloxy)-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-(acetyloxy)-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of phenol with 2-(acetyloxy)-2-methylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(acetyloxy)-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield phenol and 2-(acetyloxy)-2-methylpropanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Phenol and 2-(acetyloxy)-2-methylpropanoic acid.
Reduction: Phenyl 2-(hydroxy)-2-methylpropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Phenyl 2-(acetyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-(acetyloxy)-2-methylpropanoate involves its hydrolysis to release phenol and 2-(acetyloxy)-2-methylpropanoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The released phenol can then participate in various biochemical pathways, while the acid moiety may undergo further metabolic transformations.
Comparison with Similar Compounds
Phenyl 2-(acetyloxy)-2-methylpropanoate can be compared with other esters such as:
Phenyl acetate: Similar ester structure but with a simpler acyl group.
Phenyl propanoate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Phenyl butanoate: Longer carbon chain, affecting its physical properties and reactivity.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
5420-68-8 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
phenyl 2-acetyloxy-2-methylpropanoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-12(2,3)11(14)15-10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
NSWWZAPYORYSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


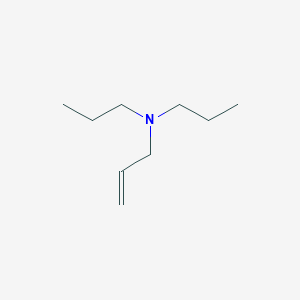

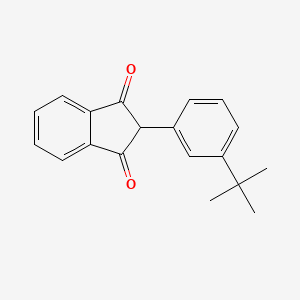
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
